molecular formula C15H22N2O2 B1437886 Benzyl 3-(ethylamino)piperidine-1-carboxylate CAS No. 1131594-94-9

Benzyl 3-(ethylamino)piperidine-1-carboxylate

Cat. No.: B1437886
CAS No.: 1131594-94-9
M. Wt: 262.35 g/mol
InChI Key: AUHWJUIFKOMNQG-UHFFFAOYSA-N
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Description

Benzyl 3-(ethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structure, which includes a benzyl group attached to a piperidine ring, with an ethylamino substituent at the third position and a carboxylate group at the first position

Scientific Research Applications

Benzyl 3-(ethylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(ethylamino)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 3-(ethylamino)piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and efficiency. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(ethylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 3-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperidine: A simpler derivative with similar structural features but lacking the ethylamino and carboxylate groups.

    Ethyl 3-(ethylamino)piperidine-1-carboxylate: Similar structure but with an ethyl group instead of a benzyl group.

    3-(Ethylamino)piperidine-1-carboxylate: Lacks the benzyl group, making it less complex.

Uniqueness

Benzyl 3-(ethylamino)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and ethylamino groups enhances its potential interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 3-(ethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHWJUIFKOMNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662599
Record name Benzyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-94-9
Record name Benzyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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